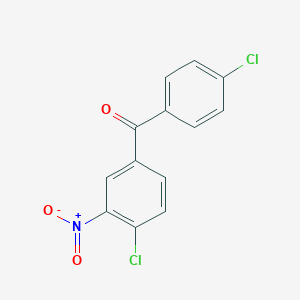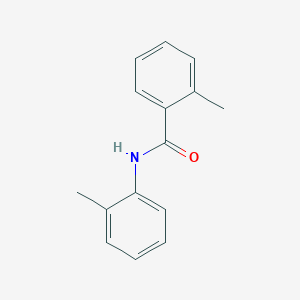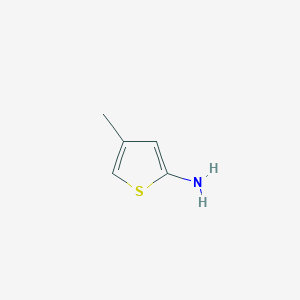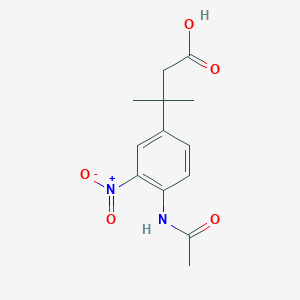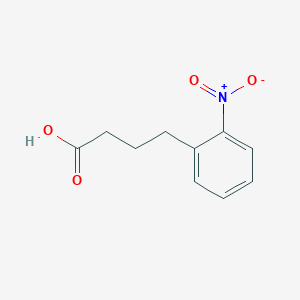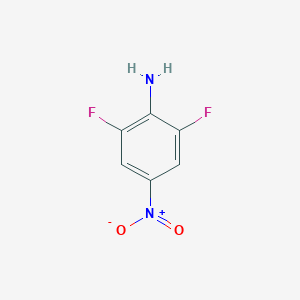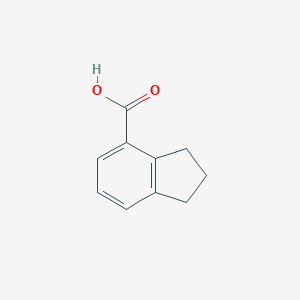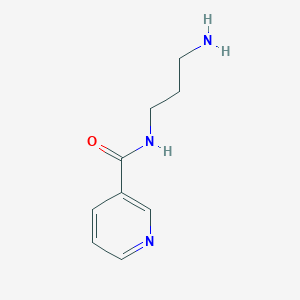
N-(3-aminopropyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminopropyl)pyridine-3-carboxamide, also known as 3-AP, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of N-(3-aminopropyl)pyridine-3-carboxamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. Ribonucleotide reductase catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. N-(3-aminopropyl)pyridine-3-carboxamide binds to the active site of ribonucleotide reductase and inhibits its activity, leading to the accumulation of DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer and anti-viral properties, N-(3-aminopropyl)pyridine-3-carboxamide has also been shown to have other biochemical and physiological effects. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This apoptosis is thought to be mediated by the accumulation of DNA damage caused by the inhibition of ribonucleotide reductase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments is its specificity for ribonucleotide reductase. This specificity allows for the selective inhibition of DNA synthesis and repair in cancer cells, while leaving normal cells relatively unaffected. However, one of the limitations of using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments is its toxicity. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the research on N-(3-aminopropyl)pyridine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of ribonucleotide reductase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3-aminopropyl)pyridine-3-carboxamide. Additionally, the combination of N-(3-aminopropyl)pyridine-3-carboxamide with other anti-cancer drugs is also an area of research that holds promise for the treatment of cancer.
Conclusion
In conclusion, N-(3-aminopropyl)pyridine-3-carboxamide, or N-(3-aminopropyl)pyridine-3-carboxamide, is a promising small molecule inhibitor that has potential therapeutic applications in the treatment of cancer and viral infections. Its mechanism of action involves the inhibition of ribonucleotide reductase, leading to the accumulation of DNA damage and ultimately cell death. While there are limitations to using N-(3-aminopropyl)pyridine-3-carboxamide in lab experiments, its specificity for ribonucleotide reductase makes it a promising candidate for further research.
Synthesemethoden
The synthesis of N-(3-aminopropyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 1,3-diaminopropane in the presence of a reducing agent such as sodium borohydride. This method has been shown to yield high purity and high yields of N-(3-aminopropyl)pyridine-3-carboxamide. The chemical structure of N-(3-aminopropyl)pyridine-3-carboxamide is shown below:
Wissenschaftliche Forschungsanwendungen
N-(3-aminopropyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(3-aminopropyl)pyridine-3-carboxamide is in the treatment of cancer. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Several studies have demonstrated the efficacy of N-(3-aminopropyl)pyridine-3-carboxamide in inhibiting tumor growth in vitro and in vivo.
In addition to its anti-cancer properties, N-(3-aminopropyl)pyridine-3-carboxamide has also been studied for its potential use in the treatment of viral infections. N-(3-aminopropyl)pyridine-3-carboxamide has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and dengue virus. This inhibition is thought to be due to the ability of N-(3-aminopropyl)pyridine-3-carboxamide to interfere with the viral RNA synthesis.
Eigenschaften
CAS-Nummer |
135854-53-4 |
|---|---|
Produktname |
N-(3-aminopropyl)pyridine-3-carboxamide |
Molekularformel |
C9H13N3O |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-(3-aminopropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H13N3O/c10-4-2-6-12-9(13)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6,10H2,(H,12,13) |
InChI-Schlüssel |
VOTVWGRMVIHZLI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCCN |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



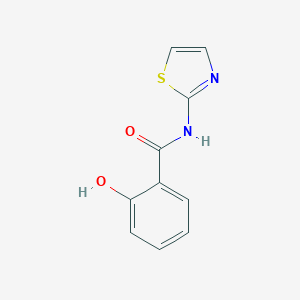
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
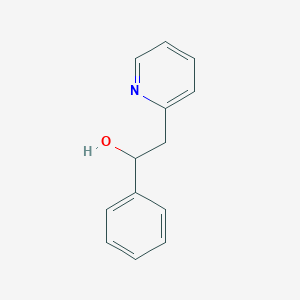
![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)

